molecular formula C22H22Cl2N6O B15032050 1-(3,4-dichlorophenyl)-3-{(Z)-[(3,4-dimethylphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}urea

1-(3,4-dichlorophenyl)-3-{(Z)-[(3,4-dimethylphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}urea

Cat. No.: B15032050
M. Wt: 457.4 g/mol
InChI Key: BEBOTCRUBSKSFD-UHFFFAOYSA-N
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Description

3-(3,4-DICHLOROPHENYL)-1-[(Z)-[(3,4-DIMETHYLPHENYL)AMINO][(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]UREA is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DICHLOROPHENYL)-1-[(Z)-[(3,4-DIMETHYLPHENYL)AMINO][(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]UREA typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the dichlorophenyl and dimethylphenyl groups, followed by their functionalization and coupling with the pyrimidinyl group. Common reagents used in these reactions include chlorinating agents, amines, and coupling reagents under controlled conditions of temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The process is optimized to minimize by-products and maximize yield, often involving purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-DICHLOROPHENYL)-1-[(Z)-[(3,4-DIMETHYLPHENYL)AMINO][(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]UREA undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of amines or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines.

Scientific Research Applications

3-(3,4-DICHLOROPHENYL)-1-[(Z)-[(3,4-DIMETHYLPHENYL)AMINO][(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]UREA has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-DICHLOROPHENYL)-1-[(Z)-[(3,4-DIMETHYLPHENYL)AMINO][(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-3-(2,4-dichlorophenyl)pyrazole
  • 3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine

Uniqueness

3-(3,4-DICHLOROPHENYL)-1-[(Z)-[(3,4-DIMETHYLPHENYL)AMINO][(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]UREA is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H22Cl2N6O

Molecular Weight

457.4 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-[(E)-N-(3,4-dimethylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]urea

InChI

InChI=1S/C22H22Cl2N6O/c1-12-5-6-16(9-13(12)2)27-21(29-20-25-14(3)10-15(4)26-20)30-22(31)28-17-7-8-18(23)19(24)11-17/h5-11H,1-4H3,(H3,25,26,27,28,29,30,31)

InChI Key

BEBOTCRUBSKSFD-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N/C(=N\C2=NC(=CC(=N2)C)C)/NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C

Origin of Product

United States

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